molecular formula C30H44O8 B8262464 (1R,2R,4R,5R,6S,7S,9R,10S,11S,13S,14R,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-one CAS No. 66107-38-8

(1R,2R,4R,5R,6S,7S,9R,10S,11S,13S,14R,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-one

Cat. No.: B8262464
CAS No.: 66107-38-8
M. Wt: 532.7 g/mol
InChI Key: YTMZOVBDBJZQRD-RSRQXKISSA-N
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Description

The compound (1R,2R,4R,5R,6S,7S,9R,10S,11S,13S,14R,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[1210114,2315,2301,607,9011,25]heptacosan-12-one is a complex organic molecule with a unique heptacyclic structure This compound is characterized by multiple hydroxyl groups, a hydroxymethyl group, and a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The initial step typically involves the formation of the heptacyclic core through a series of cyclization reactions. Subsequent steps include the introduction of hydroxyl groups and the hydroxymethyl group via selective oxidation and reduction reactions. The prop-1-en-2-yl substituent is introduced through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes to enhance reaction efficiency and the development of scalable reaction conditions. Purification of the final product would involve techniques such as chromatography and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and the hydroxymethyl group can form hydrogen bonds with target molecules, while the prop-1-en-2-yl substituent can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R,4R,5R,6S,7S,9R,10S,11S,13S,14R,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-one
  • This compound

Uniqueness

This compound is unique due to its heptacyclic structure and the presence of multiple functional groups. These features give it a high degree of chemical reactivity and the potential for diverse biological activities. Compared to similar compounds, it may exhibit enhanced stability and specificity in its interactions with molecular targets.

Properties

CAS No.

66107-38-8

Molecular Formula

C30H44O8

Molecular Weight

532.7 g/mol

IUPAC Name

(1R,2R,4R,5R,6S,7S,9R,10S,11S,13S,14R,15R,23S,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-one

InChI

InChI=1S/C30H44O8/c1-15(2)26-13-17(4)30-20-23(26)36-28(37-26,38-30)12-10-8-6-7-9-11-16(3)19-18(5)22(32)29(34,21(19)30)25(33)27(14-31)24(20)35-27/h16-21,23-25,31,33-34H,1,6-14H2,2-5H3/t16-,17-,18+,19+,20-,21-,23-,24+,25-,26-,27+,28-,29-,30-/m1/s1

InChI Key

YTMZOVBDBJZQRD-RSRQXKISSA-N

SMILES

CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7=O)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO

Isomeric SMILES

C[C@@H]1CCCCCCC[C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H](C7=O)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO

Canonical SMILES

CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7=O)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO

Origin of Product

United States

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